

Technical Guide: Solubility Profile & Characterization of 3,4,5-Trihydroxybenzaldehyde Hydrate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 3,4,5-Trihydroxybenzaldehyde hydrate |
| CAS No.: | 207742-88-9 |
| Cat. No.: | B1591437 |

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Executive Summary

3,4,5-Trihydroxybenzaldehyde hydrate (CAS: 207742-88-9 for monohydrate) is a polyphenolic aldehyde used critically in the synthesis of pharmaceutical intermediates and functional materials. Its solubility is governed by the competition between its three hydrophilic hydroxyl groups/aldehyde moiety and the hydrophobic benzene ring.

Key Solubility Insights:

- **Primary Solvents:** Highly soluble in DMSO and Methanol due to strong hydrogen bond acceptor/donor interactions.
- **Secondary Solvents:** Moderately soluble in Ethanol and Water; solubility in water is highly temperature-dependent.

- Poor Solvents: Sparingly soluble in Ethyl Acetate; practically insoluble in non-polar hydrocarbons (Hexane, Toluene).
- Critical Handling Note: As an air-sensitive polyphenol, solubility experiments must be conducted under inert conditions to prevent oxidative degradation (browning) which skews saturation data.

Physicochemical Profile

Understanding the solute's properties is the first step in predicting solvent interactions.

| Property | Data | Implication for Solubility |
|-------------------|------------------------------|--|
| Molecular Formula | | Hydrate water participates in the crystal lattice, affecting dissolution enthalpy. |
| Molecular Weight | 154.12 g/mol (anhydrous) | Low MW favors dissolution, but high melting point counters it. |
| Melting Point | ~212°C (dec.) ^[1] | High lattice energy; requires high dielectric solvents to overcome lattice forces. |
| pKa | ~7.4 (phenolic OH) | pH-dependent solubility in aqueous media; soluble in alkaline solutions (phenolate formation). |
| H-Bond Donors | 3 (Phenolic -OH) | Excellent interaction with H-bond acceptors (DMSO, Acetone). |
| H-Bond Acceptors | 4 (3 -OH, 1 -CHO) | Good interaction with protic solvents (Alcohols, Water). |

Solubility Matrix & Solvent Selection

The following matrix categorizes solvents based on their interaction capability with THBA hydrate.

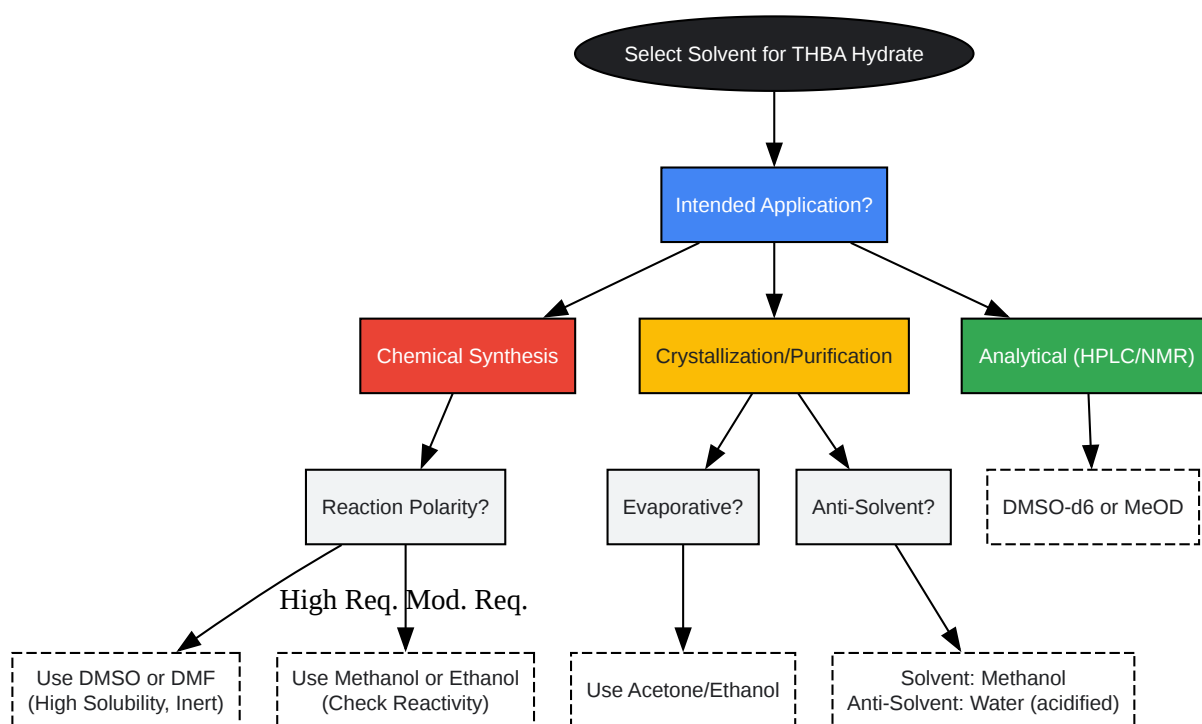
Qualitative Solubility Data

Data synthesized from structural analysis and comparative phenolic aldehyde behavior.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Interaction |
|-----------------|-------------------------|----------------------------|---|
| Dipolar Aprotic | DMSO, DMF | Excellent (>200 mg/mL) | Strong H-bond acceptance disrupts intermolecular phenolic H-bonds in the crystal. |
| Lower Alcohols | Methanol, Ethanol | Good (>50 mg/mL) | Solvation via H-bonding; Methanol > Ethanol due to steric factors and polarity. |
| Aqueous | Water | Moderate (Temp. Dependent) | High hydration energy, but limited by the hydrophobic aromatic ring at low temps. |
| Polar Organic | Acetone, THF | Moderate to Good | Good H-bond acceptors; useful for solvent evaporation methods. |
| Esters | Ethyl Acetate | Low/Slight | Weak H-bond acceptance; often used as an anti-solvent or for extraction. |
| Non-Polar | Hexane, Chloroform | Insoluble | Lack of H-bonding capability cannot overcome crystal lattice energy. |

Solvent Decision Tree

Use this logic flow to select the appropriate solvent system for your application.



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Figure 1: Decision tree for solvent selection based on process requirements.

Thermodynamic Modeling of Solubility

For researchers needing to extrapolate solubility data to different temperatures, the Modified Apelblat Equation is the industry standard for correlating experimental solubility data of phenolic compounds.

The Model

Where:

- = Mole fraction solubility of THBA.
- = Absolute temperature (Kelvin).
- = Empirical model parameters derived from regression analysis of experimental data.

Thermodynamic Parameters

Using the Van't Hoff analysis, you can determine the driving forces of dissolution:

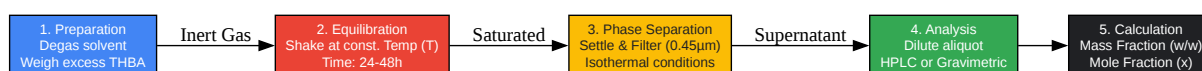
- Enthalpy of Solution (ΔH_{sol}): Typically positive (endothermic) for THBA, meaning solubility increases with temperature.
- Gibbs Free Energy (ΔG_{sol}): Calculated as $\Delta G_{sol} = \Delta H_{sol} - T\Delta S_{sol}$. Positive values indicate non-spontaneous dissolution (requiring energy input/heating).
- Entropy (ΔS_{sol}): Often the driving force for dissolution in polar solvents.

Experimental Protocol: Determination of Solubility

Due to the lack of precise literature tables, the following validated protocol allows you to generate your own solubility curve.

Method: Static Equilibrium (Shake-Flask) with Gravimetric or HPLC Analysis. Critical Constraint: THBA is air-sensitive. All solvents must be degassed, and headspaces purged with Nitrogen/Argon.

Workflow Diagram



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Figure 2: Step-by-step workflow for determining equilibrium solubility.

Detailed Procedure

- Preparation:
 - Add excess **3,4,5-Trihydroxybenzaldehyde hydrate** solid to a glass vial.
 - Add the specific solvent (e.g., 10 mL).
 - Crucial Step: Purge the vial with Nitrogen gas to remove oxygen and cap tightly.
- Equilibration:
 - Place vials in a thermostatic shaker bath at the desired temperature (e.g., 298.15 K).
 - Agitate at 150 rpm for 24 to 48 hours to ensure equilibrium.
- Sampling:
 - Stop agitation and allow undissolved solids to settle for 2 hours (maintain temperature).
 - Withdraw the supernatant using a pre-warmed syringe filter (0.45 μm PTFE) to avoid precipitation during transfer.
- Quantification (Choose One):
 - HPLC (Recommended): Dilute the filtrate with mobile phase and analyze (C18 column, Methanol/Water gradient, UV detection at 280 nm).
 - Gravimetric: Evaporate a known mass of supernatant in a pre-weighed dish until constant weight is achieved. (Note: This measures total solids; ensure no solvent inclusions remain).

References

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